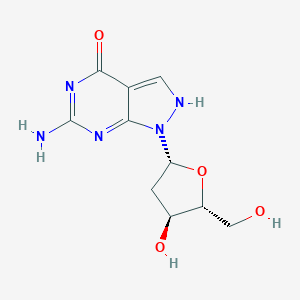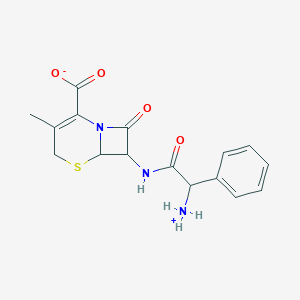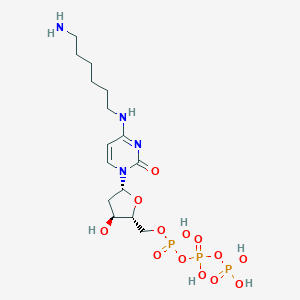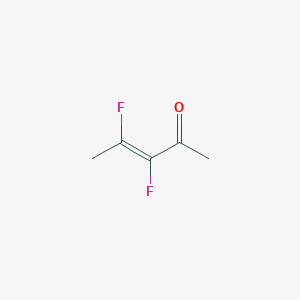
3-Penten-2-one, 3,4-difluoro-, (3E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Difluoro-3-pentene-2-one is an organic compound characterized by the presence of two fluorine atoms and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Difluoro-3-pentene-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-pentene-2-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (E)-3,4-Difluoro-3-pentene-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3,4-Difluoro-3-pentene-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fluorinated hydrocarbons.
Applications De Recherche Scientifique
(E)-3,4-Difluoro-3-pentene-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making (E)-3,4-Difluoro-3-pentene-2-one a potential candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The double bond in the structure allows for potential interactions with nucleophiles, facilitating various biochemical reactions.
Comparaison Avec Des Composés Similaires
3,4-Difluoro-3-pentene-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
3,4-Difluoro-3-pentene-2-amine: Contains an amine group, offering different reactivity and applications.
3,4-Difluoro-3-pentene-2-thiol: Features a thiol group, which can participate in unique chemical reactions.
Uniqueness: (E)-3,4-Difluoro-3-pentene-2-one stands out due to its ketone functionality, which provides distinct reactivity compared to its analogs
Propriétés
Numéro CAS |
108642-84-8 |
|---|---|
Formule moléculaire |
C5H6F2O |
Poids moléculaire |
120.1 g/mol |
Nom IUPAC |
(E)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+ |
Clé InChI |
HSVZGXGFJZETGV-HWKANZROSA-N |
SMILES |
CC(=C(C(=O)C)F)F |
SMILES isomérique |
C/C(=C(/C(=O)C)\F)/F |
SMILES canonique |
CC(=C(C(=O)C)F)F |
Synonymes |
3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


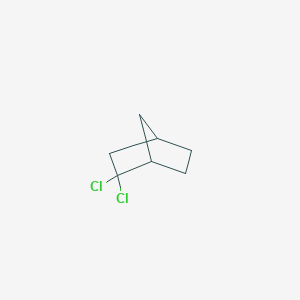

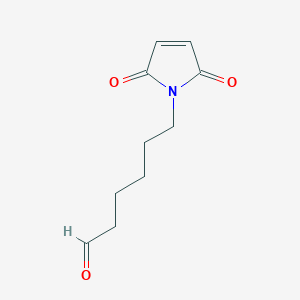
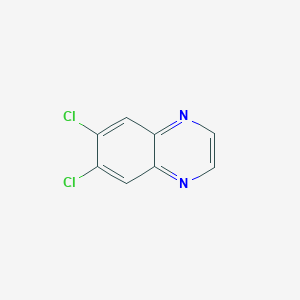
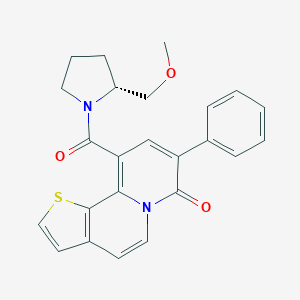

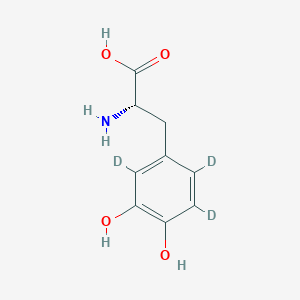
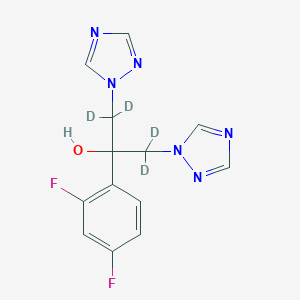

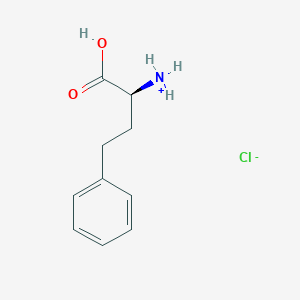
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
